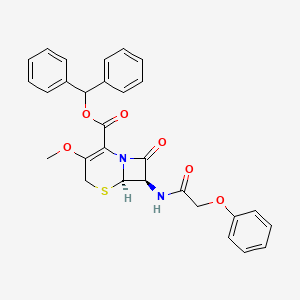
6-(2-methylimidazol-1-yl)-2-phenylquinazoline
Vue d'ensemble
Description
6-(2-methylimidazol-1-yl)-2-phenylquinazoline is a heterocyclic compound that features both imidazole and quinazoline moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the quinazoline ring is a fused bicyclic system containing two nitrogen atoms in a six-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methylimidazol-1-yl)-2-phenylquinazoline typically involves the condensation of 2-phenylquinazolin-4(3H)-one with 2-methylimidazole under acidic or basic conditions. The reaction can be catalyzed by various agents such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-methylimidazol-1-yl)-2-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups such as alkyl, aryl, or halogen groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, aryl halides, or halogenating agents are used under conditions such as reflux or microwave irradiation.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-(2-methylimidazol-1-yl)-2-phenylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or ligands in coordination chemistry.
Mécanisme D'action
The mechanism of action of 6-(2-methylimidazol-1-yl)-2-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The quinazoline moiety can interact with various biological pathways, modulating cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenylquinazoline: Lacks the imidazole ring, making it less versatile in terms of biological activity.
2-methylimidazole:
6-(1H-imidazol-1-yl)-2-phenyl-quinazoline: Similar structure but without the methyl group on the imidazole ring, which can affect its reactivity and biological activity.
Uniqueness
6-(2-methylimidazol-1-yl)-2-phenylquinazoline is unique due to the presence of both imidazole and quinazoline rings, providing a combination of properties from both moieties. This dual functionality allows for a broader range of chemical reactions and biological activities, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C18H14N4 |
|---|---|
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
6-(2-methylimidazol-1-yl)-2-phenylquinazoline |
InChI |
InChI=1S/C18H14N4/c1-13-19-9-10-22(13)16-7-8-17-15(11-16)12-20-18(21-17)14-5-3-2-4-6-14/h2-12H,1H3 |
Clé InChI |
XXAHXPUWEYGXPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1C2=CC3=CN=C(N=C3C=C2)C4=CC=CC=C4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-Chloro-7-isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-ylamine](/img/structure/B8635933.png)

![Ethyl 4-{[3-(4-chlorophenyl)propyl]amino}benzoate](/img/structure/B8635946.png)

